2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine

Mutagenesis Genotoxicity Salmonella typhimurium

Standard Ames test protocols require rat liver S9 to activate PhIP, introducing significant inter-lab variability due to enzyme expression differences. 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine (Azido-PhIP) eliminates this variable entirely. - Generates a direct-acting mutagen via UV photolysis, delivering equivalent potency across TA98, TA98NR, and acetyltransferase-deficient strains. - Enables precise temporal control: pre-incubate, irradiate at a defined time-point, and track repair kinetics without the lag of metabolic conversion. - Supplied as light-sensitive, methanol-soluble powder (≥98% purity) for immediate use in Salmonella typhimurium reversion assays or LC-MS/MS adduct standard preparation. - Ships globally under standard ambient conditions; protect from light.

Molecular Formula C13H10N6
Molecular Weight 250.26 g/mol
CAS No. 135577-57-0
Cat. No. B043433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine
CAS135577-57-0
SynonymsAzido-PhIP; 
Molecular FormulaC13H10N6
Molecular Weight250.26 g/mol
Structural Identifiers
SMILESCN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N=[N+]=[N-]
InChIInChI=1S/C13H10N6/c1-19-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(19)17-18-14/h2-8H,1H3
InChIKeyFKTHQEHUMZTLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PhIP: Chemical Profile and Procurement


2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine (CAS 135577-57-0), synonymously designated Azido-PhIP, is a synthetic aryl azide derivative of the food-derived heterocyclic amine mutagen and carcinogen PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) [1]. The compound bears an azido (-N3) substituent at the 2-position of the imidazo[4,5-b]pyridine core, in place of the primary amino group found in the parent molecule [1]. This structural modification confers photoactivatable properties: upon near-UV irradiation, the aryl azide undergoes photolysis to generate a highly reactive nitrenium ion capable of forming covalent adducts with DNA and other nucleophilic biomolecules [2]. The compound is typically supplied as a light red powder with a molecular weight of 250.26 g/mol, soluble in methanol, and requires protection from ambient light and moisture during storage .

Why Azido-PhIP Cannot Substitute for PhIP or Nitro-PhIP


Substitution of Azido-PhIP with its parent compound PhIP or the nitro-derivative nitro-PhIP is precluded by fundamentally divergent activation mechanisms and cellular metabolic dependencies. PhIP requires exogenous metabolic activation via rat liver S9 fraction (CYP1A2-mediated N-hydroxylation) to exert its mutagenic effects in Salmonella typhimurium assays [1]. Nitro-PhIP exhibits nitroreductase-dependent activation: its mutagenic potency in the nitroreductase-deficient strain TA98NR is only 37% of that observed in the proficient TA98 strain [1]. In stark contrast, photolysis of Azido-PhIP generates a mutagen whose potency remains constant across all bacterial strains regardless of acetyltransferase or nitroreductase competence [2]. This orthogonal, photo-triggered mechanism enables investigators to bypass host metabolic variability entirely, delivering a direct-acting DNA-damaging agent whose genotoxic output is controlled temporally by light exposure rather than by endogenous enzyme expression [2].

Azido-PhIP: Quantitative Differentiation from Analogs


S9-Independent Activation vs. PhIP

In the Ames Salmonella reversion assay, PhIP exhibits mutagenic activity only upon exogenous metabolic activation with rat liver S9 fraction. Azido-PhIP, following photoactivation by near-UV irradiation, induces mutations in the absence of S9 activation. Critically, the mutagenic potency of photoactivated Azido-PhIP remains equivalent across strains TA98, YG1024 (acetyltransferase-overexpressing), TA98/1,8-DNP6 (acetyltransferase-deficient), and TA98NR (nitroreductase-deficient), demonstrating complete independence from both acetyltransferase and nitroreductase enzymatic pathways [1]. In contrast, nitro-PhIP shows a 63% reduction in potency in the nitroreductase-deficient TA98NR strain compared to TA98 [2].

Mutagenesis Genotoxicity Salmonella typhimurium

Nitroreductase Independence vs. Nitro-PhIP

A direct quantitative comparison within the same study reveals that nitro-PhIP retains only 37% of its mutagenic potency when tested in the nitroreductase-deficient Salmonella strain TA98NR compared to the proficient TA98 strain [1]. In contrast, Azido-PhIP displays no statistically significant difference in potency across the identical strain panel after photoactivation, with equivalent revertant frequencies observed in TA98 and TA98NR [2]. This differential enzyme dependence constitutes a 63% potency gap attributable to nitroreductase status for nitro-PhIP, whereas Azido-PhIP exhibits 0% dependence on this reductase pathway [2].

Nitroreductase Salmonella mutagenicity Prokaryotic genotoxicity

Aryl Azide vs. Diazirine: Crosslinking and Water Reactivity

In a systematic comparison of four photoactivatable probe classes using the pentapeptide thymopentin as a model system under identical irradiation conditions, the 4-azidobenzoyl group (aryl azide class) demonstrated crosslinking efficiency comparable to the aryl diazirine (Tmd)Phe [1]. However, the aryl azide exhibited a higher probability of generating non-uniform irradiation products via rearrangement pathways, whereas the diazirine-based carbene precursor yielded more uniform crosslinking products [2]. Notably, the aryl azide showed less dominant reaction with water compared to the electrophilic diazirine carbene, which exhibited a high tendency for aqueous quenching [3]. Benzophenone (Bpa) required prolonged UV irradiation to achieve complete rearrangement into multiple products and displayed extremely low water reactivity [4].

Photoaffinity labeling Crosslinking efficiency Photochemical behavior

Photoaffinity Labeling of DNA Adducts

Azido-PhIP has been employed as a photoactivatable precursor for generating PhIP-DNA adducts in a chemical system, calf-thymus DNA, and Salmonella, as documented in 32P-postlabeling studies investigating the food mutagens IQ and PhIP [1]. The photolysis of azido-PhIP in the presence of dGp or DNA generates the same adduct species that are formed via metabolic activation of parent PhIP, but without the requirement for rat liver S9 or cellular metabolism [2]. This approach allows for the preparation of structurally defined PhIP-DNA adduct standards that are essential for quantitative LC-MS/MS adduct detection methods and biomarker development [3].

DNA adducts Photoaffinity labeling 32P-postlabeling

Azido-PhIP: Research Applications


Metabolism-Independent Mutagenesis in Bacteria

Investigators conducting Salmonella typhimurium reversion assays who seek to eliminate the confounding variables of bacterial nitroreductase and acetyltransferase expression should employ Azido-PhIP rather than nitro-PhIP or parent PhIP. Unlike nitro-PhIP, which demonstrates a 63% potency reduction in nitroreductase-deficient TA98NR, Azido-PhIP yields equivalent mutagenic output across all strain backgrounds upon photoactivation [1]. This property enables standardized, reproducible genotoxicity testing in strains with divergent metabolic capacities.

PhIP-DNA Adduct Standard Synthesis

Laboratories developing LC-MS/MS methods for quantifying PhIP-DNA adducts as biomarkers of dietary heterocyclic amine exposure require chemically synthesized adduct standards for calibration. Azido-PhIP enables the photochemical generation of PhIP-dG adducts in purified DNA or nucleoside systems without the need for metabolic activation enzymes (S9, CYP1A2) or complex cellular extracts [2]. The resulting adducts are structurally identical to those formed from parent PhIP in vivo, supporting their use as authentic analytical standards.

Time-Resolved Genotoxicity Studies in Prokaryotes

The photoactivatable nature of Azido-PhIP provides temporal control over the onset of DNA damage that is unattainable with parent PhIP or nitro-PhIP. Researchers can pre-incubate bacterial cultures with Azido-PhIP, initiate DNA adduct formation at a precisely defined time point via UV irradiation, and subsequently monitor downstream repair, mutagenesis, or survival kinetics. This experimental design eliminates the variable lag phase associated with metabolic activation and permits high-resolution kinetic analysis of cellular responses to a single pulse of DNA damage [3].

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